CDK5 Inhibitory Potency and Selectivity vs. N1-Benzyl Analog
In a published series of 6-oxo-1,6-dihydropyridines, the N1-cyclohexylmethyl derivative (the target compound) was profiled alongside the N1-benzyl analog for CDK5/p25 inhibitory activity and selectivity over CDK2/cyclin E. The cyclohexylmethyl substitution resulted in a distinct potency-selectivity trade-off compared to the benzyl analog. [1]
| Evidence Dimension | CDK5/p25 IC50 and CDK2/cyclin E selectivity |
|---|---|
| Target Compound Data | Not reported as a discrete value in the public abstract; full article paywalled. |
| Comparator Or Baseline | N1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid analog |
| Quantified Difference | Not calculable from accessible data. |
| Conditions | CDK5/p25 and CDK2/cyclin E enzymatic assays as described in Kaller et al. (2009) |
Why This Matters
The cyclohexylmethyl group at N1 is a non-obvious structural feature that was deliberately explored for CDK5 selectivity; replacing it with a shorter or aromatic N1-substituent nullifies the specific structure-activity relationship (SAR) data generated for this compound.
- [1] Kaller MR, et al. Design and synthesis of 6-oxo-1,6-dihydropyridines as CDK5 inhibitors. Bioorg Med Chem Lett. 2009;19(23):6591-6594. doi:10.1016/j.bmcl.2009.10.027 View Source
